molecular formula C22H26FN5 B10792153 N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine

N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine

Cat. No.: B10792153
M. Wt: 379.5 g/mol
InChI Key: BSUPTTROFNUYJX-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a combination of cyclopropyl, indole, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The cyclopropyl group is then introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst .

Finally, the pyrimidine ring is constructed through a condensation reaction involving the appropriate amine and a formylated precursor. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(1-(2-(5-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The piperidine and pyrimidine rings may also contribute to the compound’s binding affinity and specificity .

Properties

Molecular Formula

C22H26FN5

Molecular Weight

379.5 g/mol

IUPAC Name

N-cyclopropyl-4-[1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C22H26FN5/c23-17-3-6-21-19(12-17)15(13-25-21)8-11-28-10-1-2-16(14-28)20-7-9-24-22(27-20)26-18-4-5-18/h3,6-7,9,12-13,16,18,25H,1-2,4-5,8,10-11,14H2,(H,24,26,27)

InChI Key

BSUPTTROFNUYJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCC2=CNC3=C2C=C(C=C3)F)C4=NC(=NC=C4)NC5CC5

Origin of Product

United States

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